tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
CAS No.: 1207853-03-9
Cat. No.: VC0058687
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207853-03-9 |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.272 |
| IUPAC Name | tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChI Key | QJBVSYYFYCEZGQ-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CF)N |
Introduction
Chemical Identity
tert-Butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate is a small organic molecule with the following key identifiers:
| Property | Details |
|---|---|
| IUPAC Name | tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)N1CC@@HN |
| PubChem CID | 58303491 |
Structural Description
The compound consists of a pyrrolidine ring substituted with:
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A fluoromethyl group at the 2-position.
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An amino group at the 4-position.
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A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
Stereochemistry
The stereochemical configuration is defined as (2S,4R), indicating specific spatial arrangements of substituents around the pyrrolidine ring.
Visualization
The compound's 3D structure can be visualized as a conformer with a compact and sterically hindered tert-butyl group providing stability.
Synthesis
The synthesis of tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate generally involves:
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Starting Material Preparation: A fluorinated precursor is used to introduce the fluoromethyl group.
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Pyrrolidine Ring Formation: Cyclization reactions are employed to form the pyrrolidine core.
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Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride to prevent unwanted side reactions during subsequent steps.
This compound is often synthesized as an intermediate in pharmaceutical research due to its functional versatility.
Pharmaceutical Relevance
tert-Butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate serves as a key intermediate in drug discovery, particularly for compounds targeting:
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Enzyme inhibition.
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Receptor modulation.
Structural Applications
The Boc-protected amino group allows for selective deprotection, enabling further derivatization in multi-step organic syntheses.
Fluorine Chemistry
The fluoromethyl substituent enhances metabolic stability and lipophilicity, properties desirable in drug design.
Safety and Handling
While specific safety data for this compound is limited, general precautions include:
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Avoiding inhalation or skin contact.
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Storing under inert conditions to prevent hydrolysis of the Boc group.
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